molecular formula C18H20N4O2 B7824116 1,4-Bis(4-aminobenzoyl)piperazine CAS No. 55973-70-1

1,4-Bis(4-aminobenzoyl)piperazine

Cat. No.: B7824116
CAS No.: 55973-70-1
M. Wt: 324.4 g/mol
InChI Key: VZMALRANZODVRJ-UHFFFAOYSA-N
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Description

1,4-Bis(4-aminobenzoyl)piperazine (CAS 55973-70-1) is an organic compound with the molecular formula C₁₈H₂₀N₄O₂ and a molecular weight of 324.39 g/mol . This high-purity bis-aminobenzoyl piperazine derivative is a valuable building block in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate in the development of more complex molecules, with its structure featuring two primary aromatic amine groups that allow for further functionalization. In the laboratory, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for Mass-Spec compatible applications) . This makes it suitable for various research and development applications, including method development, pharmacokinetic studies, and the isolation of impurities in preparative separation . The compound is associated with various hazard lists, and researchers should consult the relevant safety data sheets for proper handling instructions . This product is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or for any form of human or personal use.

Properties

IUPAC Name

[4-(4-aminobenzoyl)piperazin-1-yl]-(4-aminophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H20N4O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMALRANZODVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204551
Record name 1,4-Bis(4-aminobenzoyl)piperazine
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Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55973-70-1
Record name 1,1′-(1,4-Piperazinediyl)bis[1-(4-aminophenyl)methanone]
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Record name 1,4-Bis(4-aminobenzoyl)piperazine
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Record name 1,4-Bis(4-aminobenzoyl)piperazine
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Record name 1,4-bis(4-aminobenzoyl)piperazine
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Preparation Methods

Direct Acylation Using 4-Nitrobenzoyl Chloride

This method employs a two-step process:

  • Acylation of Piperazine : Piperazine reacts with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form 1,4-bis(4-nitrobenzoyl)piperazine.

  • Reduction of Nitro Groups : Catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) converts nitro groups to amines, yielding the target compound.

Reaction Conditions :

  • Step 1 : Conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

  • Step 2 : Hydrogenation at 50–60 psi H₂ with 10% Pd/C in ethanol achieves >95% conversion.

Protection-Deprotection Strategy

To enhance selectivity, the amine groups of 4-aminobenzoic acid are protected before acylation:

  • Protection : 4-Aminobenzoic acid is treated with Boc anhydride to form N-Boc-4-aminobenzoic acid.

  • Activation and Coupling : The protected acid is converted to its acyl chloride (using SOCl₂) and reacted with piperazine.

  • Deprotection : Trifluoroacetic acid removes Boc groups, yielding this compound.

Advantages :

  • Minimizes overacylation.

  • Achieves higher purity (≥98% by HPLC).

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent DichloromethaneMaximizes acylation efficiency
Temperature 0–5°C (Step 1)Reduces hydrolysis
Catalyst Loading 10% Pd/C (Step 2)Ensures complete reduction

Data from analogous syntheses (e.g., 1,4-bis(3-aminopropyl)piperazine derivatives) suggest that polar aprotic solvents (e.g., DMF) may accelerate acylation but require strict moisture control.

Stoichiometric Considerations

A 2:1 molar ratio of 4-nitrobenzoyl chloride to piperazine is critical to prevent monoacylation byproducts. Excess acyl chloride (2.2 equiv) improves yield to 85–90%.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.72 (s, 4H, aromatic), 6.58 (d, J = 8.5 Hz, 4H, NH₂), 3.45 (m, 8H, piperazine).

  • IR : Peaks at 3385 cm⁻¹ (N–H stretch) and 1676 cm⁻¹ (C=O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥98%.

Challenges and Mitigation Strategies

  • Side Reactions :

    • Monoacylation: Controlled stoichiometry and low temperatures suppress this.

    • Oxidation of Amines: Use of inert atmosphere (N₂/Ar) during reduction.

  • Scale-Up Limitations :
    Catalytic hydrogenation becomes inefficient at >1 kg scale; alternatives like transfer hydrogenation (e.g., ammonium formate/Pd/C) are under investigation .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary and secondary amines in 1,4-bis(4-aminobenzoyl)piperazine participate in alkylation and acylation reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., R<sub>2</sub>Cl) in polar aprotic solvents like DMF or pentanol at 80–160°C yields N-alkylated derivatives. This method has been used to synthesize compounds with enhanced bioactivity .

  • Acylation : Treatment with benzoyl chlorides under basic conditions produces bis(amide) derivatives. A study demonstrated that 1-(4-chlorobenzhydryl)piperazine derivatives acylated with substituted benzoyl chlorides showed cytotoxic effects on cancer cell lines (e.g., HEPG2, MCF7) .

Representative Conditions :

Reaction TypeReagents/ConditionsProduct
AlkylationR<sub>2</sub>Cl, K<sub>2</sub>CO<sub>3</sub>, DMF, 80–160°CN-Alkylated piperazine derivatives
AcylationBenzoyl chlorides, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Bis(amide) derivatives

Cyclization and Heterocycle Formation

The amino groups facilitate cyclization reactions to form nitrogen- and sulfur-containing heterocycles:

  • Thiadiazole Formation : Reaction with carbon disulfide (CS<sub>2</sub>) in pyridine yields bis(1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole) derivatives. This method produced compounds with antimicrobial activity .

  • Thiazole Synthesis : Treatment with α-haloketones (e.g., phenacyl bromide) generates bis(thiazole) derivatives via cyclocondensation. A 2024 study reported such reactions achieving 48–88% yields, with products showing cytotoxic effects on HCT-116 and MCF7 cells .

Key Cyclization Pathways :

Starting MaterialReagentsProductYield
This compoundCS<sub>2</sub>, pyridineBis(1,3,4-thiadiazole) derivatives67%
This compoundPhenacyl bromide, EtOHBis(4-arylthiazole) derivatives48%

Reductive Amination and Condensation

The compound undergoes reductive amination with aldehydes (R<sub>4</sub>CHO) in methanol using NaBH<sub>4</sub> to form secondary amines. This method has been employed to synthesize derivatives with improved pharmacokinetic profiles .

Example Reaction :
This compound+R4CHONaBH4,MeOHN-alkylated derivatives\text{this compound} + \text{R}_4\text{CHO} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{N-alkylated derivatives}

Nucleophilic Substitution

The amino groups act as nucleophiles in displacement reactions:

  • Sulfur Nucleophiles : Reaction with 2-mercaptobenzoic acid or thioglycolic acid in methanol yields thioether-linked derivatives. These compounds demonstrated moderate antimicrobial activity .

  • Nitrogen Nucleophiles : Hydrazine hydrate reacts with chloro-substituted analogs to form hydrazinyl derivatives, a precursor for triazole synthesis .

Substitution Outcomes :

NucleophileProduct ClassBiological Activity
2-Mercaptobenzoic acidThioether-linked derivativesAntimicrobial
ThiosemicarbazideBis(thiosemicarbazone) derivativesAnticancer (IC<sub>50</sub>: 12–45 μM)

Structural and Mechanistic Insights

  • The para-aminobenzoyl groups enhance π-π stacking with biological targets like enoyl-acyl carrier protein reductase .

  • Electronic effects from the amino groups stabilize transition states during nucleophilic substitutions .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

1,4-Bis(4-aminobenzoyl)piperazine can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid for separation. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This approach allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Parameter Details
Column Type Newcrom R1 HPLC column
Mobile Phase Acetonitrile, water, phosphoric acid (or formic acid)
Application Type Analytical and preparative separation
Scalability Yes

This compound derivatives have shown significant biological activities. For example, compounds derived from this piperazine structure have been investigated for their antimicrobial properties. A study synthesized various piperazine derivatives and screened them for antimicrobial activity against several pathogens .

Case Study: Antimicrobial Screening

In a recent study, derivatives of this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperazine structure enhanced antimicrobial efficacy, demonstrating the potential for developing new antibacterial agents.

Medicinal Chemistry Applications

The compound has potential therapeutic applications in treating neurodegenerative diseases and cancers. Research indicates that derivatives of this compound may rectify the metabolism of amyloid precursor proteins (APP), which are implicated in Alzheimer's disease. This suggests a role in developing treatments for neurodegenerative conditions .

Therapeutic Focus Potential Applications
Neurodegenerative Diseases Alzheimer's disease treatment
Cancer Treatment Targeting specific cancer pathways

Mechanistic Insights

The mechanism of action for this compound involves its interaction with various biological targets. Its derivatives have shown promise as D2 dopamine receptor antagonists, which is significant in the context of psychiatric disorders such as schizophrenia.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-aminobenzoyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives are distinguished by their substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reference
1,4-Bis(4-aminobenzoyl)piperazine 4-Aminobenzoyl Potential for hydrogen bonding and aromatic interactions; likely moderate solubility. N/A
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Chloro-dithiolone Electrophilic sulfur groups; selective synthesis methods; pharmacological potential.
1,4-Bis(5-arylidene-4-oxo-thiazolin-2-yl)piperazine Thiazolinone-arylidene Microwave-assisted synthesis; nanomolar kinase inhibition (e.g., DYRK1A, IC₅₀ = 0.041 μM).
1,4-Bis(4-fluorophenylsulfonyl)piperazine Fluorophenylsulfonyl DPP-4 inhibition (19–30% at 100 µM); hypoglycemic activity in diabetic mice.
1,4-Bis(3-aminopropyl)piperazine 3-Aminopropyl Antimalarial activity against Plasmodium falciparum; β-hematin formation inhibition.
Poly(1,4-bis(methacryloyl)piperazine) Methacryloyl Polymer applications (e.g., cross-linking agents for protein separation).

Key Observations :

  • Aromatic/Planar Groups (e.g., thiazolinone-arylidene in ): Improve kinase binding via π-π stacking but may increase metabolic instability.
  • Sulfonyl Groups (e.g., fluorophenylsulfonyl in ): Boost enzymatic inhibition (e.g., DPP-4) but require careful optimization to avoid toxicity.
Physicochemical and Spectral Properties
  • Molecular Weight : Derivatives range from 274.28 (1,4-di(2-furoyl)piperazine ) to 529.7 (C22H22N6S4 ).
  • Spectral Data :
    • NMR/IR : Thiadiazole- and dithiolone-substituted piperazines show distinct S–H (IR ~2550 cm⁻¹) and C–S (NMR δ 160–180 ppm) signals .
    • Elemental Analysis : Carbon content varies from 33.28% (C12H14N6O4S4 ) to 52.76% (C22H22N6S4 ), reflecting substituent contributions.

Biological Activity

1,4-Bis(4-aminobenzoyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes current research findings on its biological activity, including antimicrobial properties, neuroprotective effects, and its role in treating neurodegenerative diseases.

Chemical Structure and Properties

This compound consists of a piperazine ring substituted with two 4-aminobenzoyl groups. This structure is conducive to various interactions within biological systems, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis and screening of various piperazine compounds, revealing that this compound and its analogs showed promising inhibition against several bacterial strains.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial Strain TestedInhibition Zone (mm)
This compoundStaphylococcus aureus15
Escherichia coli18
Bacillus subtilis12

The results indicate that the compound is particularly effective against Escherichia coli, suggesting its potential use as an antibacterial agent .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, especially in the context of Alzheimer's disease. It has been shown to modulate the metabolism of Amyloid Protein Precursor (APP), which is crucial in the pathogenesis of Alzheimer's.

The compound appears to enhance the production of non-toxic carboxy-terminal fragments of APP while reducing neurotoxic beta-amyloid peptide levels. This dual action suggests a protective role against neurodegeneration:

  • Increased APP-CTFs : Enhances physiological activities.
  • Decreased β-amyloid production : Reduces neurotoxicity.

This mechanism positions this compound as a potential therapeutic agent for Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in vivo and in vitro settings:

  • In vitro Studies : A study demonstrated that piperazine derivatives could inhibit human acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. The inhibition was dose-dependent, indicating potential for cognitive enhancement through modulation of cholinergic activity .
  • Animal Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation compared to untreated controls. These findings underscore its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,4-Bis(4-aminobenzoyl)piperazine, and how is the product characterized?

  • Methodological Answer : Synthesis typically involves reacting 4-aminobenzoic acid derivatives with piperazine under controlled conditions. For example, analogous piperazine compounds are synthesized via nucleophilic substitution or condensation reactions in polar solvents (e.g., methanol) at reflux temperatures . Characterization employs:

  • Elemental analysis to verify purity.
  • Spectroscopic techniques : IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), 1^1H/13^13C NMR to resolve aromatic protons and piperazine backbone signals .
  • X-ray crystallography (using software like SHELX ) for definitive structural confirmation.

Q. How can researchers ensure the purity of synthesized this compound?

  • Methodological Answer :

  • Chromatographic purification : Use column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures).
  • HPLC-MS to detect trace impurities (e.g., unreacted precursors or byproducts) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and residual solvents.

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets like DNA or enzymes?

  • Methodological Answer :

  • Conformational analysis : Use Spartan06 with semiempirical methods (e.g., AM1) to identify the lowest-energy conformer .
  • Molecular docking : Employ AutoDock Vina to simulate ligand-DNA/enzyme interactions. Define a rigid receptor (e.g., DNA PDB: 1BNA) and flexible ligand parameters, with grid boxes covering active sites (e.g., 40ų) .
  • Binding affinity validation : Compare computed ΔG values (e.g., -7.5 kcal/mol for piperazine-DNA interactions) with experimental isothermal titration calorimetry (ITC) data .

Q. How to resolve discrepancies in binding site data from molecular docking studies?

  • Methodological Answer :

  • Multi-software validation : Cross-check results with alternative docking tools (e.g., Schrödinger Glide) .
  • Molecular dynamics (MD) simulations : Run 50–100 ns simulations (e.g., GROMACS) to assess binding stability and identify key residues (e.g., DG4, DA6 in DNA) .
  • Experimental validation : Use X-ray crystallography (via SHELX ) or fluorescence quenching assays to confirm interaction sites.

Q. What strategies optimize the yield of this compound synthesis under varying reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze via response surface methodology.
  • Catalyst screening : Test bases like triethylamine or DBU for amide bond formation efficiency .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize termination points.

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